Cas no 2228775-97-9 (1-(4-bromopentyl)-1H-1,2,3,4-tetrazole)

1-(4-bromopentyl)-1H-1,2,3,4-tetrazole structure
2228775-97-9 structure
Product Name:1-(4-bromopentyl)-1H-1,2,3,4-tetrazole
CAS No:2228775-97-9
MF:C6H11BrN4
MW:219.082339525223
CID:6526826
PubChem ID:165643106
Update Time:2025-07-22

1-(4-bromopentyl)-1H-1,2,3,4-tetrazole Chemical and Physical Properties

Names and Identifiers

    • 1-(4-bromopentyl)-1H-1,2,3,4-tetrazole
    • EN300-1921911
    • 2228775-97-9
    • Inchi: 1S/C6H11BrN4/c1-6(7)3-2-4-11-5-8-9-10-11/h5-6H,2-4H2,1H3
    • InChI Key: VYNOJIBJEDXZDM-UHFFFAOYSA-N
    • SMILES: BrC(C)CCCN1C=NN=N1

Computed Properties

  • Exact Mass: 218.01671g/mol
  • Monoisotopic Mass: 218.01671g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 43.6Ų

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Additional information on 1-(4-bromopentyl)-1H-1,2,3,4-tetrazole

Comprehensive Overview of 1-(4-bromopentyl)-1H-1,2,3,4-tetrazole (CAS No. 2228775-97-9)

The compound 1-(4-bromopentyl)-1H-1,2,3,4-tetrazole (CAS No. 2228775-97-9) is a specialized organic molecule that has garnered significant attention in pharmaceutical and materials science research. With its unique structural features, including a tetrazole ring and a bromopentyl side chain, this compound serves as a versatile intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of novel bioactive molecules and small-molecule inhibitors. The presence of the bromine atom also makes it a valuable candidate for further functionalization via cross-coupling reactions, aligning with the growing demand for click chemistry and high-throughput synthesis methodologies.

In recent years, the scientific community has shown heightened interest in 1-(4-bromopentyl)-1H-1,2,3,4-tetrazole due to its potential applications in medicinal chemistry. The tetrazole moiety is known for its bioisosteric properties, often mimicking carboxylic acids, which enhances its utility in designing drug-like compounds. This aligns with current trends in personalized medicine and targeted therapy, where researchers seek structurally diverse scaffolds to address unmet medical needs. Additionally, the compound’s CAS No. 2228775-97-9 is frequently searched in academic databases, reflecting its relevance in structure-activity relationship (SAR) studies and fragment-based drug design.

From a synthetic perspective, 1-(4-bromopentyl)-1H-1,2,3,4-tetrazole offers a robust platform for heterocyclic chemistry. Its bromopentyl chain facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This adaptability is critical for combinatorial chemistry and library synthesis, which are pivotal in modern drug discovery campaigns. Moreover, the compound’s stability under various reaction conditions makes it a preferred choice for multistep synthesis and scale-up processes, addressing industry demands for cost-effective and sustainable methodologies.

The rise of artificial intelligence (AI) and machine learning (ML) in chemical research has further amplified interest in compounds like 1-(4-bromopentyl)-1H-1,2,3,4-tetrazole. Predictive algorithms often highlight its potential as a molecular building block for virtual screening and de novo drug design. This synergy between experimental and computational approaches underscores the compound’s role in advancing rational drug discovery. Furthermore, its CAS No. 2228775-97-9 is increasingly indexed in cheminformatics databases, supporting data-driven research initiatives.

Environmental and regulatory considerations also play a role in the compound’s appeal. Unlike many halogenated compounds, 1-(4-bromopentyl)-1H-1,2,3,4-tetrazole is designed with green chemistry principles in mind, minimizing hazardous byproducts. This aligns with global efforts to promote sustainable synthesis and eco-friendly chemical processes. As such, it is frequently referenced in discussions about benign-by-design strategies and circular economy initiatives in the chemical industry.

In summary, 1-(4-bromopentyl)-1H-1,2,3,4-tetrazole (CAS No. 2228775-97-9) represents a cutting-edge tool for researchers exploring drug discovery, materials science, and synthetic methodology. Its structural versatility, combined with its alignment with contemporary scientific trends, ensures its continued relevance in both academic and industrial settings. As the demand for innovative chemical entities grows, this compound is poised to remain a focal point in interdisciplinary research.

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